N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Description
N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is a complex organic compound that belongs to the class of benzoxadiazole derivatives
Properties
IUPAC Name |
5-N-(4-bromophenyl)-7-N,7-N-dimethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O3/c1-19(2)11-7-10(16-9-5-3-8(15)4-6-9)14(20(21)22)13-12(11)17-23-18-13/h3-7,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCIAPRTBJGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Amidation: The formation of the amine group through a reaction with dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N6-(4-Bromophenyl)-N4,N4-dimethyl-2,1,3-benzoxadiazole-4,6-diamine.
Scientific Research Applications
N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a bromine atom and a hydroxyl group on a benzene ring.
N-(4-Bromophenyl)thiazol-2-yl derivatives: Compounds with similar bromophenyl groups but different heterocyclic structures.
Uniqueness
N6-(4-Bromophenyl)-N4,N4-dimethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to its specific combination of functional groups and its benzoxadiazole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
